4-(4-Methoxyphenyl)-3-methyl-4-oxobutane-1,1,2,2-tetracarbonitrile
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Overview
Description
1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a propanone moiety, and four cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)-3-METHYL-4-OXOBUTANE-1,1,2,2-TETRACARBONITRILE: Shares a similar core structure but differs in the length of the carbon chain and the position of functional groups.
1-(4-METHOXYPHENYL)-1,4-DIHYDRO-5H-TETRAZOLE-5-THIONE: Contains a methoxyphenyl group but has a different heterocyclic structure.
Properties
Molecular Formula |
C16H12N4O2 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-4-oxobutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C16H12N4O2/c1-11(16(9-19,10-20)13(7-17)8-18)15(21)12-3-5-14(22-2)6-4-12/h3-6,11,13H,1-2H3 |
InChI Key |
JIFMVTNJZRJXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
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